REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.[Li+].[Br-].[H-].[Na+].[CH3:14][Si:15]([CH3:22])([CH3:21])[CH2:16][CH2:17][O:18][CH2:19]Cl>CN1C(=O)CCC1.CCOC(C)=O>[Cl:1][C:2]1[N:7]([CH2:19][O:18][CH2:17][CH2:16][Si:15]([CH3:22])([CH3:21])[CH3:14])[C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(NC(N1)=O)=O
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
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C[Si](CCOCCl)(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
The reaction mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
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Details
|
The mixture was washed with a saturated aqueous NH4Cl solution (50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with anhydrous Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(NC(N1COCC[Si](C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |